molecular formula C8H5F3O5 B11794135 4-(Methoxycarbonyl)-5-(trifluoromethyl)furan-3-carboxylic acid

4-(Methoxycarbonyl)-5-(trifluoromethyl)furan-3-carboxylic acid

Cat. No.: B11794135
M. Wt: 238.12 g/mol
InChI Key: KLGAPDLJYIRIRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methoxycarbonyl)-5-(trifluoromethyl)furan-3-carboxylic acid is an organic compound with a unique structure that includes a furan ring substituted with methoxycarbonyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxycarbonyl)-5-(trifluoromethyl)furan-3-carboxylic acid typically involves the aromatization of 4-trichloroacetyl-2,3-dihydrofuran followed by nucleophilic displacement of the trichloromethyl group by hydroxide, alcohols, and amines . This method provides a convenient route to obtain the desired furan derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxycarbonyl)-5-(trifluoromethyl)furan-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form different products.

    Reduction: The compound can be reduced to modify the functional groups attached to the furan ring.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the positions adjacent to the furan ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like hydroxide ions for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4-(Methoxycarbonyl)-5-(trifluoromethyl)furan-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used in biochemical studies to understand the behavior of furan derivatives in biological systems.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-(Methoxycarbonyl)-5-(trifluoromethyl)furan-3-carboxylic acid exerts its effects involves interactions with molecular targets and pathways specific to its structure. The furan ring and its substituents can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methoxycarbonyl)-5-(trifluoromethyl)furan-3-carboxylic acid is unique due to the presence of both methoxycarbonyl and trifluoromethyl groups on the furan ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C8H5F3O5

Molecular Weight

238.12 g/mol

IUPAC Name

4-methoxycarbonyl-5-(trifluoromethyl)furan-3-carboxylic acid

InChI

InChI=1S/C8H5F3O5/c1-15-7(14)4-3(6(12)13)2-16-5(4)8(9,10)11/h2H,1H3,(H,12,13)

InChI Key

KLGAPDLJYIRIRN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC=C1C(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.